molecular formula C18H30ClN B6344257 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride CAS No. 1240591-05-2

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride

Cat. No.: B6344257
CAS No.: 1240591-05-2
M. Wt: 295.9 g/mol
InChI Key: SCUPYMGATJPFBK-LSJACRKWSA-N
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Description

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride is a chemical compound with the molecular formula C18H30ClN and a molecular weight of 295.9 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride typically involves the reaction of butan-2-amine with (2E)-2-(phenylmethylidene)heptanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine
  • 1-Heptanamine, N-(1-methylpropyl)-2-(phenylmethylene)-

Uniqueness

Unlike its analogs, this compound exhibits distinct chemical reactivity and biological activity, making it a valuable subject of study in various scientific disciplines .

Properties

IUPAC Name

(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N.ClH/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17;/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3;1H/b18-14+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPYMGATJPFBK-LSJACRKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CNC(C)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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